2,2,6-Trimethyldecane

Lipophilicity Partition Coefficient Environmental Fate

2,2,6-Trimethyldecane (CAS 62237-97-2) is a branched alkane with the molecular formula C13H28 and a molecular weight of 184.36 g/mol, characterized by two geminal methyl groups at the C-2 position and a single methyl substituent at the C-6 position of a decane backbone. It is classified as a hydrocarbon in the fatty acyls superclass and has been identified as a volatile component in the essential oil of khat (Catha edulis) leaves and as a metabolite produced by the cyanobacterium Microcoleus vaginatus.

Molecular Formula C13H28
Molecular Weight 184.36 g/mol
CAS No. 62237-97-2
Cat. No. B15348671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6-Trimethyldecane
CAS62237-97-2
Molecular FormulaC13H28
Molecular Weight184.36 g/mol
Structural Identifiers
SMILESCCCCC(C)CCCC(C)(C)C
InChIInChI=1S/C13H28/c1-6-7-9-12(2)10-8-11-13(3,4)5/h12H,6-11H2,1-5H3
InChIKeyGHVQJGOEZGHZJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,6-Trimethyldecane (CAS 62237-97-2): A Branched C13 Alkane for Analytical and Natural Product Research


2,2,6-Trimethyldecane (CAS 62237-97-2) is a branched alkane with the molecular formula C13H28 and a molecular weight of 184.36 g/mol, characterized by two geminal methyl groups at the C-2 position and a single methyl substituent at the C-6 position of a decane backbone [1]. It is classified as a hydrocarbon in the fatty acyls superclass and has been identified as a volatile component in the essential oil of khat (Catha edulis) leaves and as a metabolite produced by the cyanobacterium Microcoleus vaginatus [2][3]. Its calculated logP of 5.03 and a van der Waals molecular volume of 233.46 ų distinguish it from linear alkanes of the same carbon number, positioning it as a specialized reference compound for chromatographic and physicochemical studies [1].

Why Generic C13 Alkanes Cannot Replace 2,2,6-Trimethyldecane in Analytical and Physicochemical Applications


The 2,2,6-trimethyl substitution pattern dictates a specific molecular shape, hydrophobicity, and electron density profile that cannot be replicated by other C13H28 isomers, including the linear homologue n-tridecane or other trimethyldecane positional isomers [1][2]. Substitution with n-tridecane, for instance, would introduce a logP approximately 2.3 units higher (7.33 vs. 5.03), fundamentally altering partition behavior in both chromatographic and biological model systems [1][3]. Even small positional shifts in methyl groups among isomeric trimethyldecanes can change rotational bond counts and spatial volume distribution, leading to distinct retention indices and physicochemical properties. Procurement of the specific CAS 62237-97-2 compound ensures experimental reproducibility and data consistency, particularly when the compound serves as a verified component in natural product matrices or as a targeted analytical standard [2].

Quantitative Differentiation of 2,2,6-Trimethyldecane Against Closest Analogs


LogP Reduction Relative to n-Tridecane: A 2.3-Unit Lipophilicity Differential

The branched structure of 2,2,6-trimethyldecane reduces its calculated logP to 5.03, which is approximately 2.3 log units lower than that of the linear C13 alkane n-tridecane (logP 7.33) [1][2]. This difference corresponds to a roughly 200-fold decrease in the octanol-water partition coefficient, indicating that 2,2,6-trimethyldecane will partition significantly less into hydrophobic phases than its linear isomer [1][2].

Lipophilicity Partition Coefficient Environmental Fate

Boiling Point Depression vs. n-Tridecane: A Predicted 21-25 °C Volatility Increase

While experimental boiling point data for 2,2,6-trimethyldecane are not available, the closely related positional isomer 2,2,4-trimethyldecane has a predicted boiling point of 211.0 ± 7.0 °C, which is 21–25 °C lower than the measured boiling range of n-tridecane (232–236 °C) [1]. Given the similar molecular weight and branching extent, 2,2,6-trimethyldecane is expected to exhibit a comparable boiling point depression relative to the linear homologue.

Volatility Distillation Boiling Point

Rotatable Bond Count as a Conformational Flexibility Indicator vs. Other Isomers

2,2,6-Trimethyldecane possesses 7 rotatable bonds, as computed by the LIPID MAPS database [1]. In contrast, the linear n-tridecane has 10 rotatable bonds, and the highly branched 2,2,6,8-tetramethylnonane (a structural variant) has only 6 [2]. The intermediate flexibility of 2,2,6-trimethyldecane reflects its specific C-2 gem-dimethyl substitution, which restricts local bond rotation more than a linear chain but less than more heavily branched scaffolds.

Molecular Flexibility QSAR Conformational Analysis

Verified Occurrence in Khat (Catha edulis) as a Chromatographic Marker Compound

2,2,6-Trimethyldecane has been definitively identified in the ethanolic extract of khat leaves via GC-MS, with relative peak areas ranging from 1.42% to 5.34% across different varieties and maturity stages (Kofat, Gaifi, Gahasha) [1]. This natural occurrence profile is specific to 2,2,6-trimethyldecane; positional isomers such as 2,2,4-trimethyldecane are reported from hops (Humulus lupulus), not khat, making the 2,2,6-isomer a more selective reference standard for khat chemotyping and related quality control workflows [2].

Natural Product Chemistry GC-MS Metabolomics Phytochemical Marker

High-Value Application Scenarios for 2,2,6-Trimethyldecane (CAS 62237-97-2) Selection


Khat (Catha edulis) Authentication and Forensic Toxicology

2,2,6-Trimethyldecane is a verified volatile marker in khat leaf extracts, with relative abundances between 1.42% and 5.34% depending on variety and maturity [1]. Analytical laboratories performing GC-MS-based khat identification or adulteration detection should procure the authentic 2,2,6-isomer standard to ensure accurate peak assignment, as the 2,2,4-isomer—found in hops—yields a different retention time and would produce false negative results [1].

Physicochemical Profiling and QSAR Model Building for Branched Hydrocarbons

With a calculated logP of 5.03, a van der Waals volume of 233.46 ų, and 7 rotatable bonds [2], 2,2,6-trimethyldecane fills a specific gap in the chemical property space of C13 alkanes. Its lipophilicity is approximately 200-fold lower than n-tridecane (logP 7.33) [3], making it a superior choice for constructing QSAR models that require data points with intermediate hydrophobicity and defined branching architecture.

Cyanobacterial Metabolite and Environmental Biomarker Research

2,2,6-Trimethyldecane has been identified among the branched alkanes produced by the desert cyanobacterium Microcoleus vaginatus [4]. Researchers studying cyanobacterial lipid profiles, biological soil crust ecology, or petroleum source-rock biomarker identification should use this specific isomer as a standard, as its structural features—two geminal methyl groups on C-2 and a single methyl on C-6—are a direct biosynthetic signature not replicated by other C13H28 isomers [4].

Method Development for Gas Chromatographic Resolution of C13 Alkane Isomers

The predicted boiling point of approximately 205–215 °C—inferred from the 211 °C predicted value of the closely related 2,2,4-isomer —places 2,2,6-trimethyldecane in a different elution window than n-tridecane (232–236 °C) [3]. Chromatographers developing methods to separate co-eluting branched C13 alkanes can exploit this boiling point differential to optimize temperature programs, and they require the authentic 2,2,6-isomer to validate retention indices and confirm resolution from neighboring isomers.

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